molecular formula C7H4Br2O2 B1293569 2,4-Dibromobenzoic acid CAS No. 611-00-7

2,4-Dibromobenzoic acid

Cat. No. B1293569
Key on ui cas rn: 611-00-7
M. Wt: 279.91 g/mol
InChI Key: NAGGYODWMPFKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05744638

Procedure details

Some of the compounds of the general formula II are known and may be prepared by known methods. For example, 2-bromo-4-fluorobenzoic acid may be obtained from 1-bromo-3-fluorobenzene by acetylation and oxidation of the 2-bromo-4-fluoroacetophenone which is produced (Recl. Trav. Chim. Pays-Bas, 83 p. 1142, 1146 (1964)). The oxidation of 2,4-dibromoacetophenone using potassium permanganate to give 2,4-dibromobenzoic acid is described in J. Karnatak Univ. 1 p. 36 (1956). According to J. Chem. Soc. 85, 1267 ff. (1904), 5-chloro-2-bromobenzoic acid may be obtained by nitric acid oxidation of 5-chloro-2-bromotoluene.
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9](F)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:12]C1C=CC=C(F)C=1.C1C(C(CBr)=O)=CC=C(F)C=1.C1C(C(CBr)=O)=CC=C(Br)C=1.[Mn]([O-])(=O)(=O)=O.[K+]>>[Br:1][C:2]1[CH:10]=[C:9]([Br:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:4.5|

Inputs

Step One
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC=C1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)CBr)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)CBr)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared
CUSTOM
Type
CUSTOM
Details
is produced (Recl. Trav. Chim. Pays-Bas, 83 p. 1142, 1146 (1964))

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC(=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.